molecular formula C14H15O4P B3837979 bis(phenoxymethyl)phosphinic acid

bis(phenoxymethyl)phosphinic acid

Cat. No.: B3837979
M. Wt: 278.24 g/mol
InChI Key: CFUIBPCMCATWCR-UHFFFAOYSA-N
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Description

Bis(aminomethyl)phosphinic acid is a phosphinic acid derivative characterized by two aminomethyl substituents attached to the phosphorus atom. This compound has garnered significant attention as a scaffold for developing bacterial urease inhibitors, particularly targeting pathogens like Helicobacter pylori and Proteus mirabilis . Its synthesis typically involves a three-component Mannich-type reaction, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl groups) . The compound exhibits competitive inhibition against ureases, with inhibitory activities in the low micromolar range (IC₅₀: 0.29–200 μM) . Structural modifications, such as alkyl chain elongation (e.g., n-hexyl derivatives), enhance potency, while excessive methylation diminishes activity . Additionally, its copper(II) complexes have been studied for their coordination properties in aqueous solutions .

Properties

IUPAC Name

bis(phenoxymethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c15-19(16,11-17-13-7-3-1-4-8-13)12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUIBPCMCATWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCP(=O)(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenoxymethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenol with formaldehyde to form phenoxymethanol, which is then reacted with phosphorus trichloride to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures and pressures, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(phenoxymethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Bis(phenoxymethyl)phosphinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(phenoxymethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of bis(aminomethyl)phosphinic acid with structurally related phosphinic acid derivatives:

Compound Name Substituents Synthesis Method Key Applications Notable Findings References
Bis(aminomethyl)phosphinic acid Aminomethyl Mannich reaction, hydrogenation Urease inhibition IC₅₀: 0.29 μM (H. pylori); competitive inhibition mode; n-hexyl chain optimal
Bis(1-hydroxyphenylmethyl)phosphinic acid Hydroxyphenylmethyl Diastereomeric salt formation Enantiomer separation Resolved via (R)- or (S)-1-phenylethylamine salts; X-ray crystallography confirmed
Bis(2,4,4-trimethylpentyl)phosphinic acid 2,4,4-Trimethylpentyl Industrial synthesis Metal extraction (Co, Th) Efficient cobalt leaching (80–90% efficiency); used in Cyanex 272 formulations
Bis(perfluoroalkyl)phosphinic acid Perfluoroalkyl Reaction with P₂O₅ Anhydride production Forms volatile anhydrides for industrial derivatives; resistant to hydrolysis
Bis(3-aminophenyl)phosphinic acid 3-Aminophenyl Acid-base equilibria in solution Coordination chemistry Exists in molecular form in DMSO/DMF; forms triethylammonium salts

Key Differences and Trends

Biological Activity: Bis(aminomethyl)phosphinic acid derivatives exhibit superior urease inhibition compared to simpler phosphonic acids (e.g., N-methylaminomethylphosphonic acid) . Symmetrical dimethylation (e.g., compound 21) reduces activity against S. pasteurii urease, while asymmetric substitution retains potency .

Synthetic Complexity: Bis(perfluoroalkyl)phosphinic acid anhydrides require specialized conditions (e.g., P₂O₅) for synthesis, unlike the Mannich-based routes for bis(aminomethyl) analogues . Enantiomer resolution of bis(1-hydroxyphenylmethyl)phosphinic acid demands chiral resolving agents (e.g., 1-phenylethylamine) .

Industrial Utility :

  • Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) outperforms other extractants (e.g., HDEHP, PC-88A) in cobalt and thorium recovery due to its resistance to hydrolysis and high selectivity .
  • Perfluoroalkyl derivatives are pivotal in producing thermally stable anhydrides for specialty chemicals .

Coordination Chemistry: Bis(aminomethyl)phosphinic acid forms stable Cu(II) complexes, with EPR studies revealing distinct geometric configurations compared to N-glycine-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(phenoxymethyl)phosphinic acid
Reactant of Route 2
bis(phenoxymethyl)phosphinic acid

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